N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1351608-89-3
VCID: VC6145198
InChI: InChI=1S/C16H13F6NO4S/c17-15(18,19)11-3-1-10(2-4-11)14(24)9-23-28(25,26)13-7-5-12(6-8-13)27-16(20,21)22/h1-8,14,23-24H,9H2
SMILES: C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F
Molecular Formula: C16H13F6NO4S
Molecular Weight: 429.33

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

CAS No.: 1351608-89-3

Cat. No.: VC6145198

Molecular Formula: C16H13F6NO4S

Molecular Weight: 429.33

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide - 1351608-89-3

Specification

CAS No. 1351608-89-3
Molecular Formula C16H13F6NO4S
Molecular Weight 429.33
IUPAC Name N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Standard InChI InChI=1S/C16H13F6NO4S/c17-15(18,19)11-3-1-10(2-4-11)14(24)9-23-28(25,26)13-7-5-12(6-8-13)27-16(20,21)22/h1-8,14,23-24H,9H2
Standard InChI Key OCWPNMVRTVJNHA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a 4-(trifluoromethoxy) group and an N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl) side chain. Key structural attributes include:

  • Molecular Formula: C17H18F3NO4S\text{C}_{17}\text{H}_{18}\text{F}_{3}\text{NO}_{4}\text{S}

  • Molecular Weight: 389.39 g/mol .

  • SMILES Notation:
    O=S(=O)(NCC(O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(OC)C=C2C\text{O=S(=O)(NCC(O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(OC)C=C2C}

  • InChIKey: RKTRHPATBRGXBF-UHFFFAOYSA-N\text{RKTRHPATBRGXBF-UHFFFAOYSA-N} .

The trifluoromethoxy group (-OCF3_3) at the para position of the benzene ring enhances electron-withdrawing effects, while the 2-hydroxyethyl side chain introduces a chiral center and hydrogen-bonding capability. The 4-(trifluoromethyl)phenyl moiety contributes hydrophobic character and metabolic stability .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Though experimental data on melting points or solubility are absent in available sources, inferences can be drawn from structural analogs:

PropertyValue/InferenceBasis
LogP~3.5–4.2 (predicted)High fluorine content .
Water SolubilityLow (hydrophobic substituents)Trifluoromethyl groups .
pKa~9–10 (sulfonamide NH)Typical sulfonamides .

The trifluoromethoxy and trifluoromethyl groups reduce polarity, favoring lipid bilayer permeability—a trait advantageous for blood-brain barrier penetration in drug candidates .

Synthetic Routes and Challenges

Proposed Synthesis Pathways

While no direct synthesis protocols are documented for this compound, plausible routes involve:

  • Sulfonylation of a Primary Amine:

    • Reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol under basic conditions .

    • Challenges: Steric hindrance from bulky substituents may reduce yields.

  • Nucleophilic Substitution:

    • Displacement of a leaving group (e.g., tosylate) on the ethanolamine derivative by the sulfonamide anion .

Purification and Characterization

  • Chromatography: Likely required due to polar hydroxyl and sulfonamide groups.

  • Spectroscopic Confirmation:

    • 1^1H NMR: Peaks for aromatic protons (δ 7.2–8.1 ppm), hydroxyl (δ 1.5–2.5 ppm), and ethylenic protons.

    • 19^{19}F NMR: Distinct signals for -CF3_3 and -OCF3_3 groups .

Research Gaps and Future Directions

Unexplored Territories

  • In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain unstudied.

  • Toxicity Screening: Cytotoxicity and organ-specific effects need evaluation.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access pure stereoisomers.

  • Green Chemistry Approaches: Reducing reliance on halogenated solvents and toxic reagents.

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